molecular formula C18H13N5O3 B2800039 1-phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251677-52-7

1-phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2800039
CAS No.: 1251677-52-7
M. Wt: 347.334
InChI Key: ZFSPKUGBOIAWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a sophisticated heterocyclic scaffold designed for medicinal chemistry and drug discovery research. It incorporates multiple privileged structures, including a 1,2,4-oxadiazole ring and a pyrazine-2,3-dione core, which are known to confer significant research value. The 1,2,4-oxadiazole moiety is recognized as a versatile bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and fine-tune physicochemical properties like lipophilicity in lead compounds . This heterocycle is frequently investigated for its broad spectrum of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The pyrazine-dione core contributes to the molecule's hydrogen-bonding capacity and offers a vector for further structural modification, making it a valuable building block for constructing targeted molecular libraries. Researchers can leverage this compound as a key intermediate in the synthesis of novel molecules aimed at probing specific biological pathways or as a starting point for the development of enzyme inhibitors. Its structure is of particular interest for exploring interactions with various enzymatic targets in early-stage pharmacological studies. This product is intended for research and development purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-phenyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c24-17-18(25)23(13-6-2-1-3-7-13)11-10-22(17)12-15-20-16(21-26-15)14-8-4-5-9-19-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSPKUGBOIAWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazine ring, an oxadiazole moiety, and a phenyl group. The specific arrangement of these groups contributes to its biological activity.

Property Value
Molecular Formula C17H15N5O2
Molar Mass 313.33 g/mol
Solubility Soluble in DMSO and ethanol

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the pyridinyl and oxadiazole groups enhances the compound's effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . For example, studies have shown that modifications to the phenyl ring can lead to increased antimicrobial potency.

Anticancer Potential

The compound has been evaluated for anticancer activity. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and apoptosis .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction: The compound can bind to various receptors, influencing cellular responses.

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity. The compound's effectiveness was measured using colony-forming unit (CFU) assays, showing up to 90% inhibition against certain bacterial strains at optimal concentrations .

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of the compound were assessed on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values in the micromolar range. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Pyrazine-Dione vs. Pyrimidine-Dione Derivatives
  • Target Compound : The pyrazine-2,3-dione core provides two adjacent carbonyl groups, enabling strong hydrogen-bond interactions with biological targets.
Pyrazolo-Pyrido-Pyrimidine-Diones

Compounds like 3,6,8-trimethyl-4-phenyl-8,9-dihydro-1H-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-5,7-(4H,6H)-dione () incorporate fused pyrazole and pyrido-pyrimidine systems. These larger frameworks may improve steric complementarity but could reduce solubility compared to the target compound’s simpler pyrazine-dione core .

Oxadiazole Substituent Variations

Pyridin-2-yl vs. Trifluoromethylphenyl Oxadiazoles
  • 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole Derivatives : Found in compounds like those in , the trifluoromethyl group increases lipophilicity (logP) and metabolic stability but may reduce aqueous solubility .
Piperidine-Linked Oxadiazoles

Patents describe compounds such as 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (). These feature oxadiazole-piperidine linkages, which introduce conformational flexibility but may reduce target specificity compared to the rigid pyrazine-dione scaffold in the target compound .

Pharmacological Activity Comparisons

Antitumor Activity
  • BAY 87-2243 (): A pyrazole-oxadiazole derivative with a piperazine core, this compound inhibits hypoxia-inducible factor (HIF) activation.
Antidiabetic Potential

Morpholine and piperidine derivatives with oxadiazole groups () show promise in diabetes management.

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Core Structure Key Substituents Potential Advantages Limitations References
Target Compound Pyrazine-2,3-dione 3-(Pyridin-2-yl)-1,2,4-oxadiazole High H-bond potential, solubility Synthetic complexity
BAY 87-2243 Piperazine 5-Methyl-3-(4-trifluoromethoxyphenyl) Metabolic stability Reduced H-bond capacity
6-((4-(2,3-Dimethylphenoxy)piperidinyl) Pyrimidine-2,4-dione Piperidinyl-methyl Conformational flexibility Lower electron delocalization
Morpholine-Oxadiazole Hybrids Morpholine/Piperidine 3-[4-(Trifluoromethyl)phenyl] Enhanced lipophilicity Poor aqueous solubility

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Oxadiazole Formation : Cyclocondensation of carbohydrazides with phosphorus oxychloride (POCl₃) under reflux to form the 1,2,4-oxadiazole ring .

Pyrazine Core Assembly : Alkylation or nucleophilic substitution reactions (e.g., using chloroacetamides or benzyl chlorides) to attach the pyrazine-dione moiety .

Functionalization : Introduction of the pyridin-2-yl group via coupling reactions, often requiring palladium catalysts or base-mediated conditions .
Critical Factors :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying to avoid side reactions .
  • Temperature : Reflux in POCl₃ (~110°C) ensures complete cyclization but risks decomposition if prolonged .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key for identifying proton environments (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm; oxadiazole methylene at δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrazine-dione; C=N at ~1650 cm⁻¹ for oxadiazole) .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z ~400–450) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for polymorphic forms .

Q. How is initial bioactivity screening typically conducted for this compound?

Methodological Answer:

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Enzyme Inhibition Studies : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ calculations .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications in the oxadiazole or pyrazine moieties affect antimicrobial efficacy?

Methodological Answer:

  • Oxadiazole Substituents : Electron-withdrawing groups (e.g., -CF₃) enhance membrane penetration but may reduce solubility. For example, 4-ethylphenyl-oxadiazole derivatives show 2–4x lower MIC values than methoxy analogs .
  • Pyrazine Functionalization : Methylation at N-1 improves metabolic stability but decreases hydrogen-bonding interactions with target enzymes .
  • SAR Insights : Computational docking (AutoDock Vina) reveals that bulkier substituents on the pyridin-2-yl group hinder binding to bacterial topoisomerase IV .

Q. How can computational chemistry be integrated with experimental synthesis to optimize reaction pathways?

Methodological Answer:

  • Reaction Path Prediction : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) identify transition states and activation energies for cyclization steps .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction rates (e.g., DMF vs. THF) to minimize byproducts .
  • Machine Learning : Training models on existing reaction databases (Reaxys) to predict optimal catalysts or temperatures for coupling steps .

Q. How should researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and incubation time .
  • Structural Verification : Re-analyze disputed compounds via LC-MS to confirm purity (>98%) and rule out degradation products .
  • Meta-Analysis : Compare bioactivity trends across analogs (e.g., ICReDD’s reaction databases) to identify substituent-specific outliers .

Q. What strategies mitigate challenges in purifying this compound due to its polar functional groups?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities .
  • Salt Formation : Convert the free base to a hydrochloride salt to improve crystallinity and reduce hygroscopicity .
  • Derivatization : Temporarily protect hydroxyl or amine groups (e.g., tert-butyldimethylsilyl ethers) during synthesis .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to resolve discrepancies?

Methodological Answer:

  • Solvent Screening : Use the Hansen Solubility Parameters to identify optimal solvents (e.g., DMSO for polar groups; ethyl acetate for lipophilic regions) .
  • pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10) to identify ionization states affecting bioavailability .
  • Cocrystal Engineering : Co-crystallize with succinic acid or caffeine to enhance aqueous solubility without altering bioactivity .

Q. Why do some analogs show cytotoxicity in mammalian cells while others do not?

Methodological Answer:

  • Mitochondrial Toxicity : JC-1 staining assays reveal analogs with logP >3.5 accumulate in mitochondria, disrupting membrane potential .
  • Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxide intermediates) that trigger apoptosis .
  • Structural Alerts : QSAR models flag thiophene or quinazoline moieties as potential toxicophores .

Advanced Methodological Tables

Q. Table 1. Comparative Bioactivity of Key Analogs

Substituent (R) on OxadiazoleMIC (S. aureus) (µg/mL)Cytotoxicity (HEK-293 IC₅₀, µM)
4-Ethylphenyl2.5>100
3-Methoxyphenyl10.245
4-Fluorophenyl5.878
Data derived from

Q. Table 2. Computational vs. Experimental Reaction Yields

Reaction StepDFT-Predicted Yield (%)Experimental Yield (%)
Oxadiazole Cyclization8578
Pyrazine Alkylation9288
Pyridin-2-yl Coupling6558
Data derived from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.